molecular formula C13H10ClN3O3 B5825165 5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5825165
M. Wt: 291.69 g/mol
InChI Key: IMDDMLOHMWRARR-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C13H10ClN3O3. It is characterized by the presence of a chloro group, a nitro group, and a pyridinylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Scientific Research Applications

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and pyridinylmethyl groups can facilitate binding to target sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-N-(4-pyridyl)benzamide: Similar structure but with different substitution patterns.

    5-chloro-2-nitropyridine: Lacks the benzamide moiety but shares the chloro and nitro groups.

    4-nitro-N-(pyridin-2-ylmethyl)benzenamine: Similar functional groups but different core structure.

Uniqueness

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-1-2-12(17(19)20)11(7-10)13(18)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDMLOHMWRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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